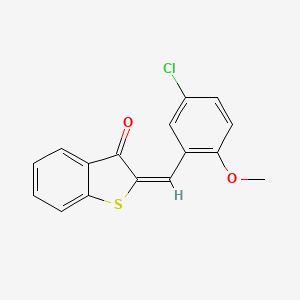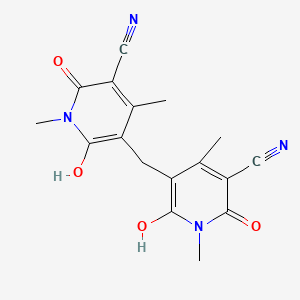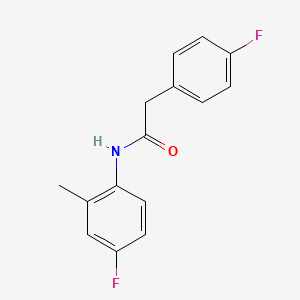![molecular formula C15H13FN2O2S B5879068 N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cell malignancies, as well as inhibition of the tumor microenvironment and immune evasion mechanisms.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 6 hours in mice. It is highly selective for BTK, with minimal off-target effects on other kinases. In addition to its anti-tumor effects, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to enhance the anti-tumor activity of other agents such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potent and selective inhibition of BTK, making it an attractive tool for studying the role of BTK in B-cell malignancies. However, its irreversible binding to BTK may limit its use in certain experiments where reversible inhibition is desired. Additionally, its high potency may require careful dosing to avoid toxicity and off-target effects.
Orientations Futures
There are several potential future directions for N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide research. One area of interest is the development of combination therapies that enhance its anti-tumor activity, such as with immune checkpoint inhibitors or other targeted agents. Another area of interest is the investigation of its potential use in other B-cell malignancies beyond CLL and NHL, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors such as N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions, starting with the reaction of 4-fluoroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the desired product, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is greater than 95%.
Applications De Recherche Scientifique
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent inhibition of BTK activity and downstream signaling pathways. In vitro studies have shown that N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits BTK-mediated phosphorylation of downstream substrates such as PLCγ2 and AKT, leading to decreased cell proliferation and survival in B-cell lymphoma cell lines. In vivo studies have demonstrated efficacy in mouse models of B-cell lymphoma, with significant tumor growth inhibition and prolonged survival.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLDAAVSXDKROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)

![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)
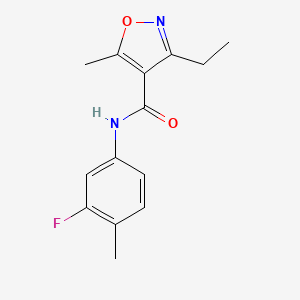

![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)
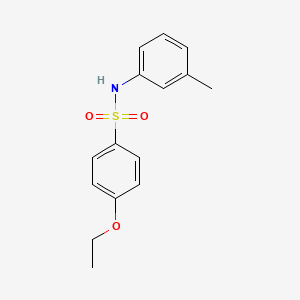
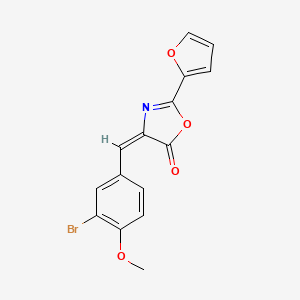


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
